molecular formula C24H31N5O2 B2801427 1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE CAS No. 900895-12-7

1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE

Cat. No.: B2801427
CAS No.: 900895-12-7
M. Wt: 421.545
InChI Key: NBZWFQZYJNZUTD-UHFFFAOYSA-N
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Description

1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxyphenylhydrazine and 2,5-dimethylpyrimidine derivatives under acidic or basic conditions.

    Attachment of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the 2-methylprop-2-en-1-yl group: This step involves alkylation reactions, where the piperazine intermediate is reacted with 2-methylprop-2-en-1-yl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further studied for their unique properties and applications.

Scientific Research Applications

1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-16(2)15-27-9-11-28(12-10-27)22-13-17(3)25-24-23(18(4)26-29(22)24)19-7-8-20(30-5)21(14-19)31-6/h7-8,13-14H,1,9-12,15H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZWFQZYJNZUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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